molecular formula C23H19BClNO3 B14185893 Borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester CAS No. 873101-97-4

Borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester

Cat. No.: B14185893
CAS No.: 873101-97-4
M. Wt: 403.7 g/mol
InChI Key: RHLWRYCQROMJAI-UHFFFAOYSA-N
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Description

Borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester is a complex organic compound that belongs to the class of borinic acids. These compounds are known for their unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a borinic acid core with substituted phenyl and quinolinyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester typically involves the reaction of boronic acid derivatives with appropriate phenyl and quinolinyl reagents. Common synthetic routes include:

    Suzuki Coupling Reaction: This method involves the coupling of boronic acid with halogenated phenyl and quinolinyl compounds in the presence of a palladium catalyst and a base.

    Direct Esterification: This method involves the direct esterification of boronic acid with phenyl and quinolinyl alcohols under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form boronic acids or borates.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or quinolinyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, nickel.

Major Products

    Oxidation: Boronic acids, borates.

    Reduction: Alcohols, reduced esters.

    Substitution: Substituted phenyl or quinolinyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions, including cross-coupling and polymerization.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Bioconjugation: The compound can be used to label biomolecules for imaging and diagnostic purposes.

    Drug Development:

Medicine

    Therapeutics: The compound may be explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

Industry

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s borinic acid core can form reversible covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Borinic acid, phenyl-, 8-quinolinyl ester
  • Borinic acid, (4-methoxyphenyl)-, 8-quinolinyl ester
  • Borinic acid, (3-chlorophenyl)-, 8-quinolinyl ester

Uniqueness

Borinic acid, (3-chlorophenyl)(3,4-dimethoxyphenyl)-, 8-quinolinyl ester is unique due to the presence of both 3-chlorophenyl and 3,4-dimethoxyphenyl groups, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

873101-97-4

Molecular Formula

C23H19BClNO3

Molecular Weight

403.7 g/mol

IUPAC Name

(3-chlorophenyl)-(3,4-dimethoxyphenyl)-quinolin-8-yloxyborane

InChI

InChI=1S/C23H19BClNO3/c1-27-20-12-11-18(15-22(20)28-2)24(17-8-4-9-19(25)14-17)29-21-10-3-6-16-7-5-13-26-23(16)21/h3-15H,1-2H3

InChI Key

RHLWRYCQROMJAI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)Cl)(C2=CC(=C(C=C2)OC)OC)OC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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